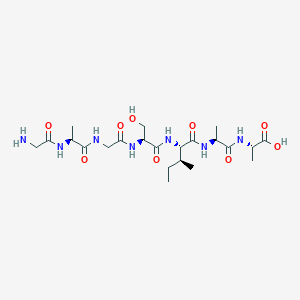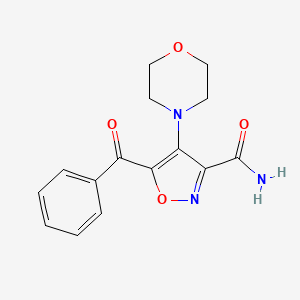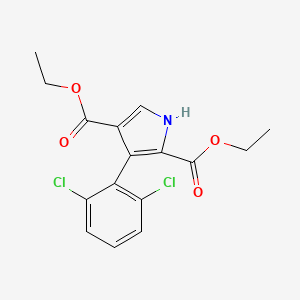![molecular formula C13H7BrO2S B12598481 Azuleno[1,2-b]thiophene-4,6-dione, 7-bromo-2-methyl- CAS No. 647845-16-7](/img/structure/B12598481.png)
Azuleno[1,2-b]thiophene-4,6-dione, 7-bromo-2-methyl-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Azuleno[1,2-b]thiophene-4,6-dione, 7-bromo-2-methyl- is a heterocyclic compound that combines the structural features of azulene and thiophene
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of azuleno[1,2-b]thiophene derivatives typically involves the cycloaddition of azulenylalkynes with elemental sulfur. This reaction affords the corresponding azuleno[1,2-b]thiophenes in moderate to good yields . Another method involves the decarboxylation of an azuleno[1,2-b]thiophene derivative with an ester function by treatment with 100% phosphoric acid .
Industrial Production Methods
While specific industrial production methods for azuleno[1,2-b]thiophene-4,6-dione, 7-bromo-2-methyl- are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions for higher yields and purity, as well as developing efficient purification techniques.
Chemical Reactions Analysis
Types of Reactions
Azuleno[1,2-b]thiophene-4,6-dione, 7-bromo-2-methyl- can undergo various chemical reactions, including:
Oxidation: This reaction can modify the electronic properties of the compound.
Reduction: This reaction can be used to alter the functional groups attached to the thiophene ring.
Substitution: Commonly involves replacing the bromine atom with other functional groups.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophiles such as amines or thiols can be used to replace the bromine atom.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups into the molecule.
Scientific Research Applications
Azuleno[1,2-b]thiophene-4,6-dione, 7-bromo-2-methyl- has several scientific research applications:
Organic Electronics: Due to its unique electronic properties, it can be used in organic semiconductors and field-effect transistors.
Medicinal Chemistry:
Material Science: Used in the development of new materials with specific optical and electronic properties.
Mechanism of Action
The mechanism by which azuleno[1,2-b]thiophene-4,6-dione, 7-bromo-2-methyl- exerts its effects involves interactions with molecular targets such as enzymes or receptors. The compound’s unique structure allows it to participate in various biochemical pathways, potentially leading to therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
Azuleno[2,1-b]thiophene: Another derivative of azulene and thiophene with similar electronic properties.
Azuleno[2,1,8-ija]azulene: A compound with extended conjugation and unique optical properties.
Uniqueness
Azuleno[1,2-b]thiophene-4,6-dione, 7-bromo-2-methyl- is unique due to its specific substitution pattern and the presence of both azulene and thiophene rings. This combination imparts distinct electronic and optical properties, making it valuable for various applications in research and industry.
Properties
CAS No. |
647845-16-7 |
|---|---|
Molecular Formula |
C13H7BrO2S |
Molecular Weight |
307.16 g/mol |
IUPAC Name |
7-bromo-2-methylazuleno[1,2-b]thiophene-4,6-dione |
InChI |
InChI=1S/C13H7BrO2S/c1-6-4-9-12(16)8-5-11(15)10(14)3-2-7(8)13(9)17-6/h2-5H,1H3 |
InChI Key |
WVHIANSKZPAROC-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=C(S1)C3=CC=C(C(=O)C=C3C2=O)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![1,3-Bis[4-(4-phenylphenyl)phenyl]-2-benzothiophene](/img/structure/B12598408.png)
![4-[(Pyridin-3-yl)methyl]-2,4-dihydro-3H-1,2,4-triazole-3-thione](/img/structure/B12598415.png)
![Cyclopropanamine, 1-[4-(1-methylethyl)phenyl]-](/img/structure/B12598429.png)
![(2S,3S)-1-(Benzenesulfonyl)-2-[(propan-2-yl)sulfanyl]hexan-3-ol](/img/structure/B12598443.png)
![4-[Bis(9-phenyl-9H-carbazol-3-YL)amino]benzonitrile](/img/structure/B12598444.png)

![1-[2,5-Dimethoxy-4-(1-phenylprop-2-en-1-yl)phenyl]-2-methylpropan-2-yl carbonate](/img/structure/B12598452.png)
![[1,1'-Biphenyl]-4-sulfonamide, 4'-bromo-2'-fluoro-N-(4-hydroxybutyl)-](/img/structure/B12598466.png)
![2-[(1E)-3-(Azetidin-1-yl)triaz-1-en-1-yl]benzamide](/img/structure/B12598474.png)

![2-[(Benzenesulfonyl)methyl]hex-2-enenitrile](/img/structure/B12598478.png)
![N-[(1S)-1-(Anthracen-9-yl)ethyl]-4-chloro-3,5-dinitrobenzamide](/img/structure/B12598488.png)
![Methanone, (1-aminonaphtho[2,1-b]furan-2-yl)(4-hydroxyphenyl)-, oxime](/img/structure/B12598494.png)
